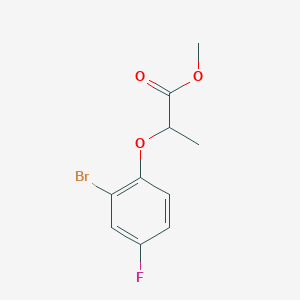

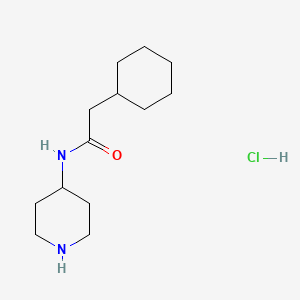

![molecular formula C13H26N4O B1422538 2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 1184446-20-5](/img/structure/B1422538.png)

2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one

Vue d'ensemble

Description

2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. This compound has been identified as a potent psychostimulant and is known to have a similar effect to that of cocaine and amphetamines. MDPV has become a popular drug of abuse in recent years, and its use has been associated with several adverse effects, including addiction, psychosis, and death. However, MDPV has also been studied for its potential therapeutic applications in scientific research.

Applications De Recherche Scientifique

Drug-likeness and Ligand Affinity

The compound is part of studies exploring drug-likeness, structure-activity relationships, and ligand efficiency. For instance, it's been included in studies about histamine H3 receptor ligands, showcasing its potential in binding affinity to human histamine receptors and revealing insights into structural scaffolds and pharmacophore integration for potential H3R ligands (Sadek et al., 2014).

Molecular Structure and Analgesic Properties

The molecular structure of derivatives of the compound has been characterized in the context of analgesic properties. Investigations include the analysis of molecular packing, hydrogen bonds, stacking interactions, and charge distribution, providing insights into the correlation between molecular geometry, electronic parameters, and analgesic action (Karczmarzyk & Malinka, 2008).

Neuroinflammation Imaging

It is involved in the development of PET radiotracers specific for CSF1R, a microglia-specific marker, indicating its role in noninvasive imaging of neuroinflammation, reactive microglia, and disease-associated microglia in vivo. Such applications are pivotal in studying neuropsychiatric disorders and monitoring neuroinflammatory effects of therapies (Horti et al., 2019).

Phosphoric Triamide Synthesis and Analysis

The compound has been synthesized and characterized as part of studies involving new phosphoric triamides. The research delves into molecular structures, quantum chemical calculations, and nuclear quadrupole coupling constants, offering valuable data for molecular analysis and the development of related compounds (Shariatinia et al., 2012).

Anticancer and Antimicrobial Applications

Studies have also synthesized and characterized derivatives involving the compound, assessing antibacterial, antifungal, and anticancer activities. The research includes optical spectroscopic, docking studies, and pharmacokinetic mechanism evaluations, contributing significantly to the understanding of the compound's binding characteristics and its potential in therapeutic applications (Shareef et al., 2016).

Propriétés

IUPAC Name |

2-[4-(methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O/c1-14-12-3-5-16(6-4-12)11-13(18)17-9-7-15(2)8-10-17/h12,14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQIPPUKFGHNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC(=O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Methylamino)piperidin-1-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1422456.png)

![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide](/img/structure/B1422458.png)

![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)

![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)

![4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1422474.png)

![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)